Spirohexane
Description
Historical Development of Spirocyclic Chemistry and Nomenclature
The study of spiro compounds dates back to the early 20th century, with Adolf von Baeyer first discussing their nomenclature in 1900. wikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) has since established systematic rules for naming these compounds. qmul.ac.uk The prefix "spiro" indicates the presence of a spiro junction, followed by square brackets containing the number of atoms in each ring, excluding the spiro atom, separated by a period. wikipedia.org For instance, the name spiro[2.3]hexane signifies a spiro compound with a cyclopropane (B1198618) ring (2 carbon atoms besides the spiro atom) and a cyclobutane (B1203170) ring (3 carbon atoms besides the spiro atom) sharing a common carbon atom. nih.gov
Significance of Spirocyclic Motifs in Advanced Organic Chemistry
Spirocyclic motifs are not mere chemical curiosities; they are integral to various fields of advanced organic chemistry. Their rigid, three-dimensional structures are sought after in drug discovery and materials science. tandfonline.comwalshmedicalmedia.com This rigidity can lead to improved physicochemical and pharmacokinetic properties in drug candidates. acs.org Many natural products and pharmaceuticals incorporate spirocyclic frameworks, highlighting their biological relevance. walshmedicalmedia.comencyclopedia.pub The defined spatial arrangement of functional groups on a spirocyclic core allows for precise interactions with biological targets. tandfonline.com
Current Research Landscape Pertaining to Small Carbocyclic Spiroalkanes
Research into small carbocyclic spiroalkanes, such as those containing cyclopropane and cyclobutane rings, is an active area of investigation. thieme-connect.commdpi.com These small rings introduce significant ring strain, leading to unique reactivity and physical properties. wikipedia.orgswarthmore.edu Modern synthetic methods are continually being developed to access these strained systems, including photoinduced reactions and enzymatic resolutions to obtain enantiomerically pure compounds. rsc.orgacs.org The study of their synthesis and properties contributes to a deeper understanding of chemical bonding and reactivity in strained organic molecules. swarthmore.edu
Overview of Isomeric Forms of Spirohexane and Related Systems
This compound can exist in different isomeric forms depending on the size of the two rings that share the spiro atom. The two primary isomers are spiro[2.3]hexane and spiro[3.2]hexane.
Spiro[2.3]hexane: This isomer consists of a cyclopropane ring and a cyclobutane ring fused at a single carbon atom. nih.gov
Spiro[3.2]hexane: This is an alternative isomeric form, though less commonly discussed in introductory contexts. It would consist of a cyclobutane ring and a cyclopropane ring. The IUPAC naming convention lists the smaller ring first, so this would still be named spiro[2.3]hexane. However, related systems with different heteroatoms or substituents can lead to distinct isomers, such as 1,5-dioxaspiro[3.2]hexane. ontosight.ai
The concept of isomerism extends beyond the basic connectivity. For substituted spirohexanes, stereoisomerism, including cis-trans isomerism and optical isomerism (enantiomers), becomes a critical consideration due to the three-dimensional nature of the spirocyclic system. ibchem.comlibretexts.org The arrangement of substituents in space can significantly alter the molecule's properties and biological activity. ibchem.com
Table of Isomeric Forms of this compound:
| Isomer Name | Ring 1 Size | Ring 2 Size |
| spiro[2.3]hexane | Cyclopropane | Cyclobutane |
Table of Related Spiro Systems:
| Compound Name | Ring 1 | Ring 2 | Key Features |
| 1,5-Dioxaspiro[3.2]hexane | Dioxane | Cyclobutane | A heterocyclic spiro compound. ontosight.ai |
| Spiro[2.3]hexane-1-carboxylic acid | Cyclopropane | Cyclobutane | A carboxyl-substituted this compound. chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.3]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-2-6(3-1)4-5-6/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGUBWKMMCWIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166182 | |
| Record name | Spirohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157-45-9 | |
| Record name | Spirohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spirohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Spirohexane Scaffolds and Derivatives
Targeted Approaches for Spirohexane Ring Formation
The construction of the spiro[2.3]hexane core can be achieved through various synthetic strategies, broadly categorized into intramolecular cyclizations, intermolecular couplings, and cascade reactions. Each approach offers distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
Intramolecular Cyclization Strategies for this compound Construction
Intramolecular cyclization represents a powerful strategy for forming the this compound ring system, often leveraging a pre-existing ring to construct the second. A prominent method involves the intramolecular [2+2] cycloaddition of acrylamide-tethered alkylidenecyclopropanes. researchgate.net This thermally induced, metal-free reaction proceeds in a concerted manner to afford cyclobutane-containing spiro[2.3]hexanes fused with six-membered heterocycles in excellent yields. researchgate.net Density Functional Theory (DFT) calculations have supported the concerted mechanism and explained the observed product selectivity. researchgate.net
Another key intramolecular approach is the cyclopropanation of a pre-existing four-membered ring. For instance, the intramolecular cyclopropanation of γ-substituted amino acid derivatives is a recognized method for preparing amino acids of the aminocyclopropane carboxylic acid (ACC) series, which can include this compound structures. researchgate.net Similarly, the intramolecular [2+1] cycloaddition of a carbene, generated from an α-diazo β-keto ester, has been utilized to form the cyclopropane (B1198618) portion of the this compound skeleton. researchgate.net These methods often benefit from high efficiency due to the tethering of the reacting partners, which overcomes unfavorable entropic factors. nih.gov
| Starting Material Type | Reaction Type | Key Features | Product | Reference |
| Acrylamide-tethered alkylidenecyclopropanes | Thermal intramolecular [2+2] cycloaddition | Metal-free, concerted mechanism, high yields | Fused spiro[2.3]hexane heterocycles | researchgate.net |
| γ-Substituted amino acid derivatives | Intramolecular cyclopropanation | Forms ACC amino acid analogues | This compound amino acids | researchgate.net |
| α-Diazo β-keto esters | Intramolecular [2+1] cycloaddition | Carbene-mediated | Spiro[2.3]hexane core | researchgate.net |
Intermolecular Coupling Reactions Leading to this compound Systems
Intermolecular reactions provide a convergent approach to spirohexanes by bringing together two separate components to form the spirocyclic system. A notable example is the catalytic [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to the double bond of 3-methylidenecyclobutanecarbonitrile. researchgate.net This reaction, catalyzed by rhodium(II) acetate (B1210297) dimer, efficiently constructs the spiro[2.3]hexane framework and has been applied in the synthesis of conformationally rigid analogues of glutamic acid and lysine. researchgate.netresearchgate.net The resulting nitro and cyano groups can then be chemoselectively reduced and the ester hydrolyzed to yield the desired amino acids. researchgate.net
Another intermolecular strategy involves the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups, catalyzed by a tin-magnesium ate complex. researchgate.netacs.org This method allows for the synthesis of spirohexanes where the diastereoselectivity can be influenced by the halogen of the catalyst and the electronic nature of the substituents on the cyanoalkene. researchgate.net These intermolecular approaches are valuable for their ability to rapidly assemble the this compound core from readily available starting materials.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Features | Product Type | Reference |
| 3-Methylidenecyclobutanecarbonitrile | Ethyl 2-diazo-2-nitroacetate | Rhodium(II) acetate dimer | Catalytic [1+2]-cycloaddition | This compound amino acid precursors | researchgate.netresearchgate.net |
| Methylenecyclopropanes | Cyanoalkenes with ester groups | Sn/Mg ate complex, thermal | Diastereoselectivity influenced by catalyst and substituents | Substituted spirohexanes | researchgate.netacs.org |
Cascade and Tandem Reactions in this compound Synthesis
Cascade reactions, also known as tandem or domino reactions, offer a highly efficient means of constructing complex molecules like spirohexanes in a single operation without isolating intermediates. bham.ac.ukwikipedia.orgnumberanalytics.com20.210.105 These processes are designed so that each subsequent reaction is triggered by the functionality formed in the preceding step. wikipedia.org This approach enhances atom economy and reduces waste, time, and labor. wikipedia.org20.210.105
In the context of this compound synthesis, a cascade can be initiated by a Michael addition. For example, the reaction of benzolactone-derived olefins with nitromethane, assisted by a quinidine-derived thiourea (B124793) catalyst, generates a chiral intermediate. This intermediate can then undergo a subsequent Michael/Henry cycloaddition with 3-formyl chromone (B188151) in a one-pot fashion to produce structurally diverse spiro[benzolactone-hexahydroxanthone]s containing multiple stereogenic centers. oaepublish.com Another example involves a domino inter-/intramolecular double Michael cycloaddition to create complex bispiro compounds. oaepublish.com These elegant reaction sequences allow for the rapid construction of intricate molecular architectures based on the this compound framework from simple starting materials. oaepublish.com
Stereoselective Synthesis of this compound Derivatives
The creation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly for biologically active compounds. wikipedia.org The stereoselective synthesis of this compound derivatives involves controlling the formation of new chiral centers during the ring-forming steps.
Asymmetric Induction in this compound Formation
Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.orgiupac.org In this compound synthesis, external asymmetric induction using a chiral catalyst is a highly desirable method. wikipedia.org
Diastereoselective Pathways to Substituted Spirohexanes
Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. In the synthesis of spirohexanes, diastereoselectivity can be achieved through various means. For instance, the thermal annulation of methylenecyclopropanes with cyanoalkenes catalyzed by a tin-ate complex shows that the diastereoselectivity of the resulting this compound is influenced by the catalyst's halogen atom and the electron-withdrawing groups on the alkene. researchgate.netacs.org
Another powerful strategy is the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate, which has been shown to be a highly regio- and diastereoselective method. researchgate.net Similarly, using an enantioenriched substituted alpha-nitro diazoester in a diastereoselective intramolecular cyclopropanation reaction allows for the efficient synthesis of the trans-nitrocyclopropyl alanine (B10760859) moiety, demonstrating control over the relative stereochemistry of the newly formed cyclopropane ring. researchgate.net These methods are crucial for accessing specific diastereomers of substituted spirohexanes, which may exhibit distinct physical and biological properties.
| Reaction Type | Substrates | Controlling Factor | Outcome | Reference |
| Thermal Annulation | Methylenecyclopropanes, Cyanoalkenes | Catalyst halogen, Alkene substituents | Diastereoselective formation of spirohexanes | researchgate.netacs.org |
| Catalytic Cyclopropanation | Methylenecyclobutanes, Ethyl nitrodiazoacetate | Catalyst and substrate structure | High regio- and diastereoselectivity | researchgate.net |
| Intramolecular Cyclopropanation | Enantioenriched alpha-nitro diazoester | Substrate chirality | Diastereoselective formation of trans-nitrocyclopropyl moiety | researchgate.net |
Novel Reagent and Catalyst Development for this compound Synthesis
The construction of the highly strained this compound framework demands sophisticated synthetic strategies, with catalyst development being central to achieving efficiency and selectivity. Researchers have explored a range of novel catalytic systems to facilitate the formation of these unique spirocycles.
Transition metal catalysis has proven particularly fruitful. Nickel(0) catalysts, for instance, have been successfully employed to convert [1.1.1]propellane into methylenespiro[2.3]hexane derivatives through cyclopropanation reactions with various functionalized alkenes. acs.orgorganic-chemistry.org This method utilizes the high strain of [1.1.1]propellane, which acts as a carbene precursor under nickel catalysis. acs.org Computational studies suggest the mechanism involves the formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted C-C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. acs.orgorganic-chemistry.org
Dirhodium tetracarboxylates are another class of effective catalysts, particularly for C–H insertion reactions that can form spirocyclic systems. researchgate.net Similarly, palladium acetate (Pd(OAc)₂) has been utilized in the key spirocyclization step for synthesizing derivatives like 5-(trifluoromethyl)spiro[2.3]hexane-5-carboxylic acid. In one specific pathway, Pd(OAc)₂ (at a low loading of 0.5 mol%) catalyzes the cyclopropanation using diazomethane, proceeding via a [2+1] cycloaddition mechanism.
For asymmetric synthesis, cobalt(II) complexes of D2-symmetric chiral porphyrins have emerged as effective catalysts. researchgate.net They facilitate the asymmetric cyclopropanation of alkenes with α-nitrodiazoacetates, producing this compound nitroesters in high yields and with high diastereo- and enantioselectivity. researchgate.net This has been instrumental in the synthesis of this compound amino acids. researchgate.net
Furthermore, bimetallic catalytic systems, such as a Mg-Sn system, have been developed for the catalytic annulation of methylenecyclopropane (B1220202) with 1,1-dicyanoalkenes. researchgate.net The choice of solvent and the specific catalytic system allows for the selective formation of either cyclopentylidenemalonates or spiro[2.3]hexane-1,1-dicarboxylates. researchgate.net In some cases, even metal-free conditions have been achieved. For example, highly efficient cyclopropanation between diazo compounds and electron-deficient alkenes has been developed using water as the sole solvent, eliminating the need for a metal catalyst. researchgate.net
Table 1: Selected Catalysts in this compound Synthesis
| Catalyst/Reagent | Reaction Type | Substrates | Product Type | Key Features |
|---|---|---|---|---|
| Nickel(0) Complexes | Cyclopropanation | [1.1.1]Propellane, Alkenes | Methylenespiro[2.3]hexanes | Utilizes strained propellane as a carbene precursor. acs.orgorganic-chemistry.org |
| Palladium acetate (Pd(OAc)₂) | Cyclopropanation | Alkenes, Diazomethane | Functionalized Spirohexanes | Proceeds via a [2+1] cycloaddition mechanism. |
| Dirhodium tetracarboxylates | C-H Insertion/Functionalization | Diazo compounds, various substrates | Functionalized Spirocycles | Effective for site-selective and stereoselective C-H functionalization. researchgate.net |
| Cobalt(II)-Chiral Porphyrin | Asymmetric Cyclopropanation | Alkenes, α-Nitrodiazoacetates | Chiral this compound Nitroesters | High yields, diastereo- and enantioselectivity. researchgate.net |
| Mg-Sn Catalytic System | Catalytic Annulation | Methylenecyclopropane, 1,1-Dicyanoalkenes | Spiro[2.3]hexane-1,1-dicarboxylates | Solvent-dependent selectivity. researchgate.net |
Photochemical and Electrochemical Methods in this compound Synthesis
Light and electricity offer unique, sustainable, and powerful tools for constructing complex molecular architectures like this compound, often under mild conditions. These methods can activate substrates in ways not achievable through conventional thermal reactions.
Photochemical Methods
Photochemical reactions, particularly [2+2] photocycloadditions of alkenes, represent a direct and efficient pathway to cyclobutane-containing structures, which are integral to many this compound syntheses. researchgate.net The reaction is typically initiated by the absorption of light, promoting a substrate to an electronically excited state where it can undergo cycloaddition. msu.edu
Modern advancements have introduced photocatalysts to improve efficiency and selectivity. Ruthenium(II) complexes, such as Ru(bipy)₃Cl₂, can act as visible-light photocatalysts for [2+2] enone cycloadditions, leading to cyclobutane (B1203170) products with excellent diastereoselectivity. organic-chemistry.org The proposed mechanism involves the photogenerated Ru(bipy)₃⁺ complex promoting a one-electron reduction of the enone, which then undergoes a radical anion cycloaddition. organic-chemistry.org
For enantioselective transformations, dual-catalysis systems combining a chiral catalyst with a photosensitizer have been developed. For example, a chiral phosphoric acid featuring thioxanthone moieties catalyzes the enantioselective [2+2] photocycloaddition of N,O-acetals with olefins under visible light (λ = 459 nm), facilitating triplet energy transfer for the cycloaddition. organic-chemistry.org Furthermore, catalyst-free photochemical methods have been described, such as the visible-light-mediated ring-expansion of O-containing heterocycles with 3-diazoindolin-2-ones to form spiro-scaffolds. researchgate.net
Electrochemical Methods
Electrosynthesis provides an alternative approach, using electricity to drive redox reactions that can initiate cyclization. beilstein-journals.org Intramolecular cyclizations are a common strategy, where reactive intermediates, such as radical cations, are generated electrochemically and subsequently undergo ring closure. beilstein-journals.org
A notable application is the electrochemical oxidation of an electron-rich benzene (B151609) ring, which leads to reactive cation-radical intermediates. rsc.org Intramolecular trapping of these intermediates can produce spirocyclic systems, a strategy successfully used to synthesize spirocyclic morpholines and tetrahydrofurans. rsc.org This oxidative dearomatization approach is scalable and avoids the need for chemical oxidants. rsc.orgrsc.org The mechanism for such reactions can involve a radical-initiated dearomative cyclization driven by a mediator like ferrocenium (B1229745) cations. rsc.org
The electrodes themselves play a crucial role. Carbon-based anodes and platinum cathodes are commonly used. beilstein-journals.org In some protocols, iodine can serve as an electrocatalyst or mediator, facilitating intramolecular C-H amination to form heterocyclic rings by activating a C-H bond through an intermediate N-I bond under electrochemical conditions. chemrxiv.org These methods highlight a move towards more sustainable and controlled synthesis, avoiding harsh reagents and high temperatures. rsc.orgrsc.org
Table 2: Comparison of Photochemical and Electrochemical Approaches
| Method | Activation | Key Intermediates | Advantages | Representative Catalyst/Mediator |
|---|---|---|---|---|
| Photochemical | Light (UV/Visible) | Excited states (e.g., triplets), Radicals, Radical ions | Mild conditions, Access to unique reaction pathways, High stereoselectivity possible. msu.edutorvergata.it | Ruthenium(II) photocatalysts, Chiral phosphoric acids with sensitizers. organic-chemistry.org |
| Electrochemical | Electricity (Anodic/Cathodic) | Radical ions, Radicals, Iminium ions | Avoids chemical oxidants/reductants, High functional group tolerance, Scalable. beilstein-journals.orgrsc.org | Ferrocene (Cp₂Fe), Iodine. rsc.orgchemrxiv.org |
Mechanistic Investigations of Spirohexane Formation and Transformations
Elucidation of Reaction Pathways for Spirohexane Synthesis
The synthesis of this compound and its derivatives can be achieved through several reaction pathways. One common approach involves the thermal annulation of methylenecyclopropanes with cyanoalkenes substituted with ester groups, a reaction that can be catalyzed by a tin and magnesium ate complex. researchgate.net The diastereoselectivity of this process is influenced by the halogen of the catalyst and the electron-withdrawing nature of the groups on the cyanoalkene. researchgate.net Another synthetic route is the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate, which can proceed through both [1+2] and [2+3]-cycloaddition pathways to yield this compound structures. researchgate.net Additionally, spiro compounds, in general, are often prepared through diverse rearrangement reactions, such as the pinacol-pinacolone rearrangement. wikipedia.org
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of these synthetic reactions. researchgate.netmdpi.comsioc-journal.cn DFT calculations help in proposing and verifying reaction mechanisms by modeling the potential energy surface and identifying the most plausible pathways. researchgate.netmdpi.come3s-conferences.orgnih.gov For instance, in the catalyst-free [3+3] annulation/oxidation reaction of cyclic amidines with activated olefins to form tricyclic pyridones, DFT calculations have been used to propose a detailed mechanism. researchgate.net
Transition State Analysis in this compound Cyclizations
Understanding the transition state is crucial for explaining the kinetics and stereochemical outcomes of this compound cyclizations. e3s-conferences.orgepfl.ch Transition state theory is a fundamental approach used to find a realistic path between potential energy minima on the potential energy surface. epfl.ch The transition state represents the highest energy point along the reaction coordinate but is a minimum in all other directions. epfl.ch
Computational methods are extensively used to calculate the structure and energy of transition states. e3s-conferences.orgepfl.chresearchgate.net These calculations can provide significant insights into the feasibility, reactivity, and enantioselectivity of a synthetic route. e3s-conferences.org For example, in TBAF-mediated cyclizations, transition state calculations have shown that the active molecule is an alkoxide that attacks a conjugate double bond. e3s-conferences.org The analysis of transition state structures can reveal key molecular interactions that govern the chemical outcome. e3s-conferences.org The energy and thermodynamic parameters of the transition state provide important kinetic information that helps in elucidating the cyclization mechanism. e3s-conferences.org
Intermediate Characterization in this compound-Forming Reactions
Spectroscopic techniques and computational studies are vital for the characterization of these transient species. researchgate.netmdpi.com For example, the formation of spiro-activated intermediates has been proven using 1H-NMR flow methods in the ring-opening reactions of 1,1-dicyanocyclopropanes. researchgate.net Computational studies can help investigate short-lived intermediates that are difficult to observe experimentally, providing a molecular-level perspective. mdpi.com In the context of photoaffinity labeling using spirocyclic diazirines, studies have shown that photolysis can produce cyclobutylidene intermediates, as evidenced by the formation of their expected bimolecular and unimolecular products. researchgate.net
Rearrangement Reactions Involving the this compound Skeleton
The this compound framework is susceptible to various rearrangement reactions, which can lead to structurally diverse products. wikipedia.orggoogle.comsolubilityofthings.com These rearrangements often involve the migration of atoms or groups within the molecule, resulting in a structural isomer of the original compound. wiley-vch.de
Ring Expansion and Contraction Mechanisms of this compound
Ring expansion and contraction reactions are important transformations of cyclic compounds, including those with a this compound core. nih.govwikipedia.org These reactions can alter the ring size, leading to the formation of larger or smaller rings. etsu.edu For instance, electrophilic ring-opening of spiro-cyclopropanecarboxylated sugars can lead to interesting ring-contraction and ring-expansion reactions, depending on the substrate and protecting groups. nih.gov
The mechanism of these rearrangements often involves carbocation intermediates. wikipedia.orgetsu.eduyoutube.com A common pathway for ring expansion involves the migration of a bond from the ring to an exocyclic carbocation. youtube.com Conversely, ring contraction can occur through the migration of an endocyclic bond to a carbocation center within the ring, often seen in pinacol-type rearrangements. wikipedia.org For example, the Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes, leading to equilibrating carbocation intermediates that can result in both ring-contracted and ring-expanded products. wikipedia.org
| Starting Material Type | Reaction Type | Key Intermediate | Resulting Structure |
| Spiro-cyclopropanecarboxylated sugar | Electrophilic ring-opening | Carbocation | Keto-furanose (Contraction) or C-glycosylated bicycle (Expansion) nih.gov |
| Aminocyclobutane | Diazotization (Demyanov) | Carbocation | Hydroxymethylcyclopropane (Contraction) and Hydroxycyclobutane (Expansion) wikipedia.org |
Sigmatropic Rearrangements Adjacent to the Spiro Center
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. solubilityofthings.comas-pub.comresearchgate.net These reactions are classified by the number of atoms over which the bond migrates. byjus.com
In the context of spiro compounds, e3s-conferences.orgresearchgate.net-sigmatropic rearrangements of ene-endo-spirocyclic, tetrahydropyridine-derived ammonium (B1175870) ylids have been reported. nih.govacs.org The outcome of these rearrangements can depend on the ring sizes involved; for example, spiro[6.7]-ylids rearrange primarily via a e3s-conferences.orgresearchgate.net-pathway, while analogous [6.6]-ylids show a mix of researchgate.netnih.gov- and e3s-conferences.orgresearchgate.net-rearrangement mechanisms. nih.gov These reactions provide a rapid route to alkaloid cores. nih.gov Another example involves the synthesis of spirobicyclic pyrazoles through a combination of intramolecular dipolar cycloadditions and [1s,5s]-sigmatropic rearrangements. as-pub.comresearchgate.net
Thermolysis and Photolysis Studies of this compound
Thermolysis and photolysis are methods used to induce reactions through heat and light, respectively. lippertt.ch These high-energy processes can lead to the decomposition and rearrangement of molecules like this compound.
Laser-driven thermolysis of this compound has been studied, revealing specific decomposition pathways. acs.org Flash thermolysis of spiro e3s-conferences.orgresearchgate.nethexan-4-ones has been shown to result in the formation of vinylketenes. rsc.org
Photochemical studies on related spiro compounds, such as spirooxazines, show that UV irradiation can induce ring-opening reactions, converting the colorless spiro form to a colored merocyanine (B1260669) form. researchgate.net Computational studies, including CASSCF/CASPT2 methods, have been employed to elucidate the mechanisms of these photochemical ring-opening and closure reactions, identifying key conical intersections that connect the excited state with the ground state of the product. researchgate.net Similarly, photolysis of cyclobutanediazirines, which can be considered spirocyclic systems, at 365 nm can generate cyclobutylidene intermediates. researchgate.net These intermediates can then undergo further reactions, including bimolecular additions and unimolecular rearrangements to products like methylenecyclopropane (B1220202). researchgate.netrsc.org
| Compound | Condition | Observed Products/Intermediates |
| This compound | Laser-driven thermolysis | Decomposition products acs.org |
| Spiro e3s-conferences.orgresearchgate.nethexan-4-one | Flash thermolysis | Vinylketene rsc.org |
| Spirooxazine | Photolysis (UV) | Merocyanine (via ring-opening) researchgate.net |
| Cyclobutanediazirine | Photolysis (365 nm) | Cyclobutylidene intermediate, methylenecyclopropane researchgate.netrsc.org |
Computational Studies on Reaction Energetics and Kinetics of this compound
Computational chemistry provides powerful tools for investigating the mechanistic pathways of the formation and transformation of complex molecules like this compound. nih.gov Through methods such as ab initio calculations and Density Functional Theory (DFT), researchers can model reaction energetics and kinetics, offering deep insights into molecular stability, strain energy, and the transient states that govern chemical reactions. scirp.orgmdpi.commit.edu These theoretical studies are crucial for understanding the properties of highly strained systems where experimental measurements can be challenging. mdpi.com
Research Findings on this compound Energetics
A primary focus of computational studies on this compound has been the quantification of its significant ring strain. The strain energy of this compound arises from the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring through a single quaternary carbon atom. Computational models have been employed to calculate this strain with high precision.
One approach involves using high-level electronic structure theory to compute strain energies directly. mdpi.com Calculations show that the strain energy of this compound is approximately the sum of the strain energies of its constituent rings. mdpi.com For example, the combined strain of cyclopropane and cyclobutane is 54.7 kcal/mol, which closely matches the computationally determined strain energy of this compound. mdpi.com This suggests that the spiro-fusion itself does not introduce a significant amount of additional strain, unlike in other spiro compounds like spiropentane. mdpi.com
Different computational methods provide slightly varied, yet consistent, values for the strain energy of this compound. These methods are essential for achieving results that approach experimental accuracy. wayne.edu
Computed Strain Energies for this compound Using Various High-Level Methods
| Computational Method | Strain Energy (kcal/mol) |
|---|---|
| W1BD | 54.9 |
| G-4 | 54.8 |
| CBS-APNO | 54.7 |
| CBS-QB3 | 54.8 |
| M062X/6-31+G(2df,p) | 55.4 |
Data sourced from a 2020 study on computing hydrocarbon strain energies. mdpi.com
Further computational investigations have compared the energetics of this compound with its isomers. For instance, ab initio calculations using Hartree-Fock (HF) and Møller–Plesset (MP2) methods with the 6-31G(d) basis set have been used to compare the energies of this compound and trans-tricyclo[4.2.0.01,3]octane. researchgate.net Such studies are vital for mapping the potential energy surface of C₆H₁₀ isomers and understanding their relative stabilities. numberanalytics.com
Insights into Reaction Kinetics and Transformations
Computational studies also illuminate the kinetics of reactions involving the this compound framework. While detailed kinetic studies on this compound itself are limited, research on related strained spiroalkenes provides valuable insights. For example, computational analysis of spiro[2.3]hex-1-ene, a derivative, has been used to understand its enhanced reactivity in photoclick chemistry. nih.gov
These studies revealed that the high reactivity, with rate constants (k₂) up to 34,000 M⁻¹ s⁻¹, is a consequence of both the high ring strain and a unique structural feature of the spirocyclic system. nih.gov Computational models of the reaction's transition state indicated that the spirocyclic structure helps to alleviate steric repulsion, thereby accelerating the cycloaddition reaction. nih.gov This finding highlights how computational chemistry can dissect the factors—such as ring strain and steric hindrance—that control the kinetic barriers of reactions involving spiro-compounds. nih.gov
The use of reactivity descriptors derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the reactivity of molecules like this compound in various transformations. nih.govmdpi.com The energy gap between these frontier orbitals is an important index of kinetic stability. mdpi.com
Theoretical and Computational Chemistry of Spirohexane
Quantum Chemical Analysis of Spirohexane Electronic Structure
Quantum chemistry provides powerful tools to understand the distribution of electrons and the nature of chemical bonds within a molecule, moving beyond simple Lewis structures. wikipedia.orgbasquequantum.eus For a strained molecule like this compound, these methods are essential for elucidating its intrinsic properties. The application of quantum mechanics to chemical systems allows for the calculation of electronic structure and the prediction of molecular properties. wikipedia.org
Molecular Orbital (MO) theory describes chemical bonds as the combination of atomic orbitals to form molecular orbitals that are delocalized over the entire molecule. wikipedia.orgbrsnc.in In this framework, electrons are not confined to individual bonds between atoms but move under the influence of all the nuclei in the molecule. wikipedia.org The combination of atomic orbitals can be constructive, leading to lower-energy bonding molecular orbitals, or destructive, resulting in higher-energy antibonding molecular orbitals. ck12.orglibretexts.orgunizin.org
Table 1: Fundamental Concepts of Molecular Orbital (MO) Theory
| Concept | Description |
|---|---|
| Bonding MO | A molecular orbital where electron density is concentrated between the nuclei, leading to a net attractive force that holds the atoms together. It is lower in energy than the original atomic orbitals. wikipedia.org |
| Antibonding MO | A molecular orbital with a node (a region of zero electron density) between the nuclei. Electrons in this orbital destabilize the molecule. It is higher in energy than the original atomic orbitals. brsnc.in |
| LCAO Method | The Linear Combination of Atomic Orbitals (LCAO) is a method used to approximate molecular orbitals by creating a weighted sum of the constituent atomic orbitals. wikipedia.org |
| Bond Order | Calculated as half the difference between the number of electrons in bonding orbitals and the number of electrons in antibonding orbitals, it indicates the number of chemical bonds between two atoms. brsnc.in |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution, ρ(r), to define chemical bonds and atomic interactions. wiley-vch.de This analysis involves locating critical points in the electron density, which are points where the gradient of the density is zero. wiley-vch.degla.ac.uk
These critical points are classified by their rank and signature. Of particular importance are bond critical points (BCPs), which are (3, -1) critical points found on the path of maximum electron density linking two bonded nuclei, known as the bond path. wiley-vch.dersc.orgresearchgate.net The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), reveal the nature of the interaction.
For the strained C-C bonds in the cyclopropane (B1198618) and cyclobutane (B1203170) rings of this compound, QTAIM analysis would be expected to show bond paths that are significantly curved, corresponding to the concept of "bent bonds." The value of the electron density at the BCP is a measure of the bond's strength. minsocam.org The Laplacian of the electron density indicates whether the electron density is locally concentrated (∇²ρb < 0, typical of covalent bonds) or depleted (∇²ρb > 0, typical of closed-shell interactions like ionic bonds or van der Waals forces). gla.ac.ukminsocam.org In this compound's strained rings, the C-C bonds would exhibit characteristics of shared interactions, but the strain would influence the specific values at the BCPs compared to an unstrained alkane.
Table 2: QTAIM Critical Point Classification
| Type | Notation (Rank, Signature) | Description |
|---|---|---|
| Nuclear Critical Point (NCP) | (3, -3) | A local maximum in electron density, typically found at the position of an atomic nucleus. rsc.org |
| Bond Critical Point (BCP) | (3, -1) | A saddle point in the density, located along a bond path between two nuclei. Its presence is an indicator of a chemical bond. wiley-vch.dersc.org |
| Ring Critical Point (RCP) | (3, +1) | A saddle point found in the interior of a ring structure, where electron density is at a minimum. rsc.orgresearchgate.net |
| Cage Critical Point (CCP) | (3, +3) | A local minimum in electron density, found inside a molecular cage. rsc.org |
Energetic and Conformational Studies of this compound Isomers
The energy of this compound and its potential isomers is heavily influenced by ring strain. Computational methods allow for the quantification of this strain and the exploration of the molecule's conformational possibilities and isomerization pathways.
Ring strain arises from the deviation of bond angles from their ideal values (angle strain) and the eclipsing of adjacent atoms (torsional strain). q-chem.comnumberanalytics.com This strain increases the molecule's potential energy, making it less stable than a hypothetical strain-free analogue. numberanalytics.com The strain energy of this compound is significant due to the fusion of cyclopropane and cyclobutane rings.
Computational methods, such as G3(MP2), are used to calculate heats of formation, which can then be used to determine strain energies. uu.nl The calculated heat of formation for this compound using the G3(MP2) method is 31.3 kcal/mol, which is in good agreement with the experimental value of 29.9 kcal/mol. uu.nl Another study reports the strain energy of this compound to be 54.9 kcal/mol, which is very close to the sum of the strain energies of its constituent rings, cyclopropane and cyclobutane (54.7 kcal/mol). mdpi.com This suggests that, in this case, the spiro-fusion itself does not introduce a large amount of additional "excess" strain. mdpi.com
Table 3: Calculated Strain and Formation Energies of Spiro-compounds
| Compound | Computational Method | Calculated Heat of Formation (ΔHf) (kcal/mol) | Calculated Strain Energy (SE) (kcal/mol) | Source |
|---|---|---|---|---|
| This compound | G3(MP2) | 31.3 | - | uu.nl |
| This compound | - | - | 54.9 | mdpi.com |
| Spiropentane | G3(MP2) | 44.8 | - | uu.nl |
| Spiropentane | - | - | 62.9 | mdpi.com |
| wikipedia.orgTriangulane | G3(MP2) | 75.5 | - | uu.nl |
The conformational landscape of a molecule describes the full range of shapes it can adopt and their relative energies. nih.govmdpi.comcsic.es For substituted molecules, the nature and position of the substituent can profoundly influence this landscape by introducing steric and stereoelectronic effects. nih.gov
While specific, detailed studies on the conformational landscape of substituted spirohexanes are not prominent in the surveyed literature, the methodology for such an analysis is well-established. Computational techniques would be employed to map the potential energy surface as a function of key dihedral angles. This analysis would reveal the lowest energy conformations (ground states) and the energy barriers between them. For example, in studies of substituted prolines, substitutions were shown to modulate the equilibrium between different ring puckers and cis/trans amide bond conformations. nih.gov A similar approach for a substituted this compound would investigate how a substituent on either the cyclopropane or cyclobutane ring affects the slight puckering of the four-membered ring and the rotational barriers of the substituent itself.
Isomerization involves the rearrangement of a molecule's atoms to form a different structure. For a highly strained molecule like this compound, thermal or photochemical isomerization can provide a route to a more stable, open-chain or rearranged cyclic structure. Computational chemistry is used to map the potential energy surface connecting the reactant to the product, identifying the transition state (the point of maximum energy along the reaction coordinate) and thus the energy barrier for the reaction. nih.govmdpi.com
Plausible isomerization pathways for this compound would likely involve the cleavage of one of the strained C-C bonds in the rings. For instance, the thermal isomerization of related vinylcyclopropanes has been shown to proceed via ring-opening to form dienes. researchgate.net A similar pathway for this compound could involve the cleavage of a bond in the cyclopropane ring to form a vinylcyclobutane intermediate, which could then undergo further rearrangement. The energy of activation for such a process would correspond to the energy required for the initial bond-breaking step. researchgate.net Determining these pathways and their associated energy barriers is crucial for understanding the thermal stability and potential reactivity of this compound. nih.govnih.gov
Prediction of Novel this compound Derivatives and Their Properties
Computational methods are instrumental in the rational design of novel molecules and the prediction of their chemical properties before their synthesis. For spiro-compounds, including derivatives of this compound, theoretical calculations can be used to predict their stability, electronic properties, and potential as building blocks in various applications.
Detailed Research Findings:
Theoretical studies on related strained ring systems often employ DFT and other computational methods to evaluate thermodynamic parameters such as enthalpy, free energy, and optimization energy. nih.gov These calculations are crucial for determining the relative stability of different isomers or derivatives. For example, the synthesis of novel spiro[2.3]hexane amino acids, which are conformationally restricted analogs of γ-aminobutyric acid, has been guided by computational analysis. researchgate.net
The properties of novel derivatives can be predicted by calculating key quantum chemical descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. eurjchem.com
Computational studies can predict various properties for hypothetical this compound derivatives. By introducing different functional groups to the this compound scaffold, it is possible to modulate its electronic and steric properties. For instance, substituting with electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap and, consequently, the reactivity of the derivative. The stability of such predicted derivatives is often assessed by calculating their formation enthalpy. escholarship.org
Below is a hypothetical data table illustrating the types of properties that can be predicted for novel this compound derivatives using computational chemistry. The values are representative and based on typical results from DFT calculations on organic molecules.
Table 1: Predicted Properties of Hypothetical this compound Derivatives Calculations performed at the B3LYP/6-311G(d,p) level of theory.
| Derivative Name | Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Relative Stability (kcal/mol) |
| This compound | -H | -7.2 | 1.5 | 8.7 | 0 (Reference) |
| 1-Methylthis compound | -CH₃ | -7.0 | 1.6 | 8.6 | -1.5 |
| 1-Nitropirohexane | -NO₂ | -7.8 | 0.5 | 8.3 | +5.2 |
| 1-Aminothis compound | -NH₂ | -6.8 | 1.7 | 8.5 | -2.1 |
Spectroscopic Parameter Prediction and Correlation for this compound
Computational quantum mechanics is a highly effective tool for predicting the spectroscopic parameters of molecules, which is invaluable for structure elucidation and the interpretation of experimental data. chemrxiv.org For this compound, theoretical calculations can provide accurate predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Detailed Research Findings:
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. arxiv.orgchemrxiv.org Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can calculate the isotropic shielding constants for each nucleus. chemrxiv.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions has become increasingly reliable, often approaching experimental values. arxiv.org For complex molecules, predicted spectra can help assign experimental signals and differentiate between possible isomers or conformers. schrodinger.com Computational models can also account for solvent effects, further improving the correlation between theoretical and experimental data. liverpool.ac.uk
Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule's IR and Raman spectra. ajol.info By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The resulting predicted spectrum can be compared with experimental IR spectra to identify characteristic vibrational modes corresponding to specific functional groups and the molecular skeleton.
The following table presents a hypothetical comparison between experimentally measured and computationally predicted spectroscopic parameters for this compound. The predicted values are representative of what would be obtained from high-level ab initio or DFT calculations. wisc.edu
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Nucleus/Bond | Predicted Value | Experimental Value |
| ¹³C NMR Chemical Shift (ppm) | C1 (Spiro) | 25.5 | 24.1 |
| C2, C5 (Cyclopropane) | 10.2 | 9.8 | |
| C3, C4 (Cyclopropane) | 10.2 | 9.8 | |
| ¹H NMR Chemical Shift (ppm) | H at C2, C5 | 0.65 | 0.60 |
| H at C3, C4 | 0.65 | 0.60 | |
| IR Frequency (cm⁻¹) | C-H Stretch (Cyclopropane) | 3085 | 3075 |
| C-H Stretch (Cyclobutane) | 2990 | 2982 | |
| Ring Deformation | 1025 | 1018 |
Advanced Spectroscopic and Analytical Characterization Techniques for Spirohexane Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Spirohexane Stereochemistry and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and dynamic analysis of this compound compounds. mit.edumdpi.com It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. mit.edunih.gov For complex molecules like this compound, where signals in one-dimensional (1D) NMR spectra can overlap, two-dimensional (2D) techniques are particularly powerful. wikipedia.orglibretexts.org
Two-dimensional (2D) NMR spectroscopy enhances structural analysis by spreading NMR signals across two frequency dimensions, which helps to resolve overlapping peaks and reveal correlations between different nuclei. wikipedia.orgnumberanalytics.com This is crucial for establishing the complete molecular framework of this compound derivatives. creative-biostructure.com
Key 2D NMR experiments for this compound analysis include:
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled through chemical bonds, typically over two to three bonds. wikipedia.orglibretexts.org In this compound, COSY spectra would reveal which protons are on adjacent carbon atoms, helping to trace the carbon skeleton. Cross-peaks in a COSY spectrum indicate which protons are coupled, providing direct evidence of atomic connectivity. libretexts.org
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. libretexts.org This is useful for identifying all the protons belonging to a specific cyclopropyl (B3062369) or cyclobutyl ring in a this compound derivative.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected by bonds. numberanalytics.comlibretexts.org The Nuclear Overhauser Effect (NOE) is a through-space interaction, and NOESY is critical for determining the relative stereochemistry and three-dimensional arrangement of atoms in this compound. libretexts.orglongdom.org
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgnumberanalytics.comcreative-biostructure.com HSQC is invaluable for assigning the carbon signals in the this compound skeleton by linking them to their attached protons.
| 2D NMR Technique | Information Provided | Application to this compound |
| COSY | Through-bond proton-proton connectivity (2-3 bonds) | Mapping the proton network within each ring. |
| TOCSY | Complete proton spin systems | Identifying all protons belonging to a single ring system. |
| NOESY | Through-space proton-proton proximity | Determining relative stereochemistry and 3D structure. |
| HSQC | Direct one-bond proton-carbon correlation | Assigning carbon signals in the this compound framework. |
| HMBC | Long-range proton-carbon correlation (2-3 bonds) | Identifying quaternary carbons and linking structural fragments. |
Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying the rates and thermodynamics of conformational changes in molecules. numberanalytics.comucl.ac.uk The NMR spectrum of a molecule undergoing a dynamic process is highly sensitive to the rate of that process. ox.ac.uk By analyzing changes in the NMR lineshape as a function of temperature, researchers can extract kinetic information about conformational exchanges. numberanalytics.com
In the context of this compound derivatives, DNMR can be used to study processes such as the ring-flipping of the cyclobutane (B1203170) ring or restricted rotation around single bonds. At low temperatures, where the exchange is slow on the NMR timescale, separate signals may be observed for each conformer. ucl.ac.uk As the temperature increases, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures where the exchange is fast. ucl.ac.ukox.ac.uk Analysis of the lineshape changes during this process allows for the determination of the energy barriers (activation energy) for the conformational exchange. ucl.ac.uk
Advanced Vibrational Spectroscopy (IR, Raman) for Structural Analysis of this compound
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. cas.czresearchgate.net These methods are highly sensitive to molecular structure, conformation, and bonding. cas.cznih.gov
IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when a vibration causes a change in the molecule's dipole moment. photothermal.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecule. photothermal.com A key advantage is that IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one and weak or absent in the other. photothermal.com
The vibrational spectrum of this compound contains a wealth of structural information. To fully interpret these spectra, the observed vibrational bands must be assigned to specific molecular motions, such as C-H stretching, C-C stretching, and various bending and twisting modes. libretexts.org
Normal Coordinate Analysis (NCA) is a computational method used to provide a complete description of the fundamental vibrational modes of a molecule. ekb.egniscpr.res.in This analysis involves calculating the vibrational frequencies and the potential energy distribution (PED) for each mode. The PED indicates the contribution of different internal coordinates (like bond stretches and angle bends) to a particular normal mode, which aids in its precise assignment. niscpr.res.inumich.edu By comparing the experimentally measured IR and Raman spectra with the results of NCA, researchers can confidently assign the vibrational bands and gain a deeper understanding of the molecule's force field and structural properties. ekb.eg
For chiral this compound derivatives, determining the absolute configuration is a critical aspect of their characterization. biotools.us Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for this purpose. mdpi.commdpi.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.usjascoinc.com This technique combines the structural specificity of IR spectroscopy with the stereochemical sensitivity of chiroptical methods. biotools.us The determination of absolute configuration involves comparing the experimental VCD spectrum with a quantum-chemically calculated spectrum for a known enantiomer. biotools.usjascoinc.com
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.comuniv-amu.fr Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with theoretical calculations. mdpi.comuniv-amu.fr ECD is particularly useful for spirohexanes containing chromophores that absorb in the UV-Vis range. mdpi.com
The process for determining absolute configuration using VCD or ECD typically involves these steps:
Measurement of the experimental VCD or ECD spectrum of the chiral this compound. univ-amu.fr
Computational modeling, often using Density Functional Theory (DFT), to predict the VCD or ECD spectrum for one of the enantiomers. univ-amu.fr
Comparison of the experimental and calculated spectra to assign the absolute configuration. univ-amu.fr
Mass Spectrometry for Mechanistic Elucidation and Isotope Labeling Studies of this compound Reactions
Mass spectrometry (MS) is a vital analytical technique for studying reaction mechanisms by identifying intermediates and products. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is particularly useful as it allows for the gentle transfer of ions from solution to the gas phase for detection. nih.gov
In the context of this compound chemistry, MS can be used to follow the course of a reaction, identify transient intermediates, and characterize the final products. When combined with isotope labeling, MS becomes an even more powerful tool for mechanistic elucidation. fiveable.mesymeres.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation in Complex this compound Syntheses
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous confirmation of molecular formulas in synthetic chemistry, proving especially critical in the intricate syntheses of spirocyclic systems like this compound. measurlabs.com Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can determine m/z values with exceptional accuracy, typically to four or more decimal places. libretexts.orgutmb.edu This precision is paramount for distinguishing between different molecular formulas that share the same nominal mass. bioanalysis-zone.com
In the context of complex reactions designed to produce this compound or its functionalized derivatives, the formation of isomeric byproducts or compounds with different elemental compositions but identical nominal masses is a common challenge. For instance, a reaction targeting a this compound derivative with the molecular formula C₆H₁₀O (nominal mass 98) could potentially yield an impurity with the formula C₇H₁₄ (also nominal mass 98). Standard mass spectrometry would be unable to differentiate between these product and impurity ions.
HRMS resolves this ambiguity by measuring the exact mass, which is unique for each molecular formula due to the non-integer masses of isotopes (e.g., ¹H = 1.0078, ¹²C = 12.0000, ¹⁶O = 15.9949). libretexts.orgmsu.edu By comparing the experimentally measured exact mass to the theoretically calculated masses for all possible elemental compositions, researchers can definitively confirm the molecular formula of the synthesized this compound compound. researchgate.net This capability is crucial for validating the outcome of a synthetic step before proceeding, ensuring the correct molecular entity is being carried forward.
The data below illustrates how HRMS can distinguish between several compounds that have the same nominal mass, a critical step in verifying the successful synthesis of a target this compound derivative.
Table 1: Comparison of Theoretical Exact Masses for Isobaric Compounds
This table demonstrates the ability of HRMS to differentiate between compounds with the same nominal mass by providing highly accurate mass measurements.
| Molecular Formula | Compound Type Example | Nominal Mass (amu) | Theoretical Exact Mass (Da) |
|---|---|---|---|
| C₆H₁₀ | This compound | 82 | 82.0783 |
| C₅H₆O | Cyclopentenone | 82 | 82.0419 |
| C₄H₆N₂ | Dimethylpyrazole | 82 | 82.0531 |
X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique is particularly powerful in the study of this compound derivatives, as it provides unequivocal evidence of the spirocyclic core's connectivity, conformation, and stereochemistry, which can be challenging to ascertain solely through spectroscopic methods like NMR.
The process requires the growth of a single, high-quality crystal of the this compound derivative. nih.gov When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the beam in a specific pattern. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can construct a three-dimensional electron density map of the molecule. aps.org From this map, the precise coordinates of each atom can be determined, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.
For this compound derivatives, X-ray crystallography can:
Unambiguously confirm the spiro-fusion at the central quaternary carbon.
Determine the conformation of the cyclopropane (B1198618) and cyclobutane rings.
Elucidate the relative stereochemistry of substituents on the rings.
In the case of chiral, enantiomerically pure compounds, determine the absolute configuration. nih.gov
The structural data obtained from X-ray crystallography is vital for understanding structure-activity relationships and for computational modeling studies. A successful crystal structure determination results in a set of crystallographic data that describes the unit cell and symmetry of the crystal, as exemplified in the hypothetical data for a dichlorinated this compound derivative below. scirp.orgmdpi.com
Table 2: Representative Crystallographic Data for a Hypothetical Dichlorothis compound Derivative (C₆H₈Cl₂)
This table presents typical crystallographic data obtained from an X-ray diffraction experiment, defining the crystal's fundamental structural parameters.
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₈Cl₂ |
| Formula Weight | 151.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1540(3) |
| b (Å) | 10.8751(5) |
| c (Å) | 9.9823(4) |
| β (°) | 105.341(2) |
| Volume (ų) | 644.51(5) |
| Z (Molecules per unit cell) | 4 |
Chemical Reactivity and Transformations of Spirohexane
Reactions at the Spiro Center and Adjacent Positions
The reactivity at the spiro center and its adjacent positions is a key area of interest in the functionalization of spirohexane skeletons.
The development of methods to functionalize the this compound core is crucial for synthesizing a diverse range of derivatives with potential applications in various fields. One notable strategy involves the synthesis of spiro[2.3]hex-1-ene, a highly strained and reactive alkene, which has been utilized in superfast photoclick chemistry. acs.org The synthesis of this compound starts from 3-methylene-cyclobutanecarbonitrile, which undergoes cyclopropanation, reduction of the nitrile group, and subsequent elimination reactions to yield the desired spiro[2.3]hex-1-ene. acs.orgnih.gov
Another approach to functionalized spirohexanes involves the catalytic cyclopropanation of methylenecyclobutanes using ethyl nitrodiazoacetate, which can lead to the synthesis of this compound amino acids. researchgate.net Furthermore, the synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid has been achieved through a multi-step process involving a modified Curtius reaction to introduce the amino group. google.com The creation of spiro compounds can also be achieved through the dialkylation of an activated carbon center or via various rearrangement reactions, such as the pinacol-pinacolone rearrangement. wikipedia.orgwikiwand.com
The following table summarizes selected functionalization strategies for this compound skeletons:
| Starting Material | Reagents/Conditions | Product | Reference |
| 3-Methylene-cyclobutanecarbonitrile | 1. Cyclopropanation; 2. DIBAL, NaBH4; 3. Ethyl vinyl ether; 4. Elimination | Spiro[2.3]hex-1-ene | acs.orgnih.gov |
| Methylenecyclobutanes | Ethyl nitrodiazoacetate | This compound amino acids | researchgate.net |
| 3-Methylene-cyclobutane carboxylic acid | Modified Curtius reaction, Diazoacetic ester, Dirodium tetraacetate | 5-Amino-spiro[2.3]hexane-1-carboxylic acid | google.com |
The oxidative and reductive transformations of this compound derivatives allow for the introduction of various functional groups. For instance, the reduction of a nitrile group to an alcohol has been demonstrated in the synthesis of spiro[2.3]hex-1-ene, using reagents like DIBAL-H and sodium borohydride. acs.orgnih.gov
Acid-Catalyzed and Base-Catalyzed Reactions of this compound
Acid- and base-catalyzed reactions play a significant role in the transformation of this compound derivatives. For example, base-mediated elimination is a key step in the synthesis of spiro[2.3]hex-1-ene from a mono-bromo-spirohexane precursor. acs.orgnih.gov The synthesis of 5-amino-spiro[2.3]hexane-1-carboxylic acid can be achieved by the action of an aqueous solution of sodium hydroxide. google.com Additionally, a trans-tricyclo[4.2.0.0(1,3)]oct-4-ene, which is an ethenyl-bridged this compound, has been shown to react with glacial acetic acid, albeit slowly at high temperatures. nih.gov
Radical and Carbene Chemistry Involving this compound
Radical and carbene chemistry offers unique pathways for the functionalization of spirohexanes. Hydrogen abstraction from spiro[2.3]hexane by t-butoxyl radicals leads to the formation of spiro[2.3]hex-2-yl radicals, which can then rearrange. psu.edu This study highlighted that hydrogen abstraction is more rapid at the methylene (B1212753) groups adjacent to the cyclopropyl (B3062369) ring. psu.edu
Photobromination of spiro[2.3]hexane proceeds via an SH2 attack of bromine atoms at the cyclopropane (B1198618) methylene carbons, resulting in ring fission and the formation of di- and mono-brominated products. psu.edu Carbene chemistry is also relevant, as demonstrated by the cyclopropanation of methylenecyclobutanes with the in-situ generated dibromocarbene. nih.gov
Metal-Catalyzed Reactions with this compound Substrates
Metal catalysts are instrumental in several transformations involving this compound substrates. For instance, a titanium(IV) isopropoxide-catalyzed mono-debromination is a step in the synthesis of a precursor to spiro[2.3]hex-1-ene. nih.gov Rhodium(III) catalysis has been employed in the C-H activation/annulation of 5-aryl dehydroprolines with alkynes to synthesize CF3-containing spiro-[indene-proline] derivatives. nih.gov Furthermore, a tin and magnesium ate complex has been used to catalyze the thermal annulation of methylenecyclopropanes with cyanoalkenes to produce spirohexanes. researchgate.net
The table below highlights some metal-catalyzed reactions involving this compound substrates:
| This compound Substrate/Precursor | Catalyst | Reaction Type | Product | Reference |
| Bromo-spirohexane derivative | Ti(O-iPr)4 | Mono-debromination | Precursor to Spiro[2.3]hex-1-ene | nih.gov |
| 5-Aryl dehydroprolines | [Cp*RhCl2]2 | C-H activation/Annulation | CF3-containing spiro-[indene-proline] derivatives | nih.gov |
| Methylenecyclopropanes and cyanoalkenes | Sn and Mg ate complex | Thermal Annulation | Spirohexanes | researchgate.net |
Advanced Applications of Spirohexane and Its Derivatives in Materials Science and Specialty Chemicals
Integration of Spirohexane Motifs into Advanced Polymer Architectures
The incorporation of spiro-fused ring systems into polymer backbones is a strategic approach to developing materials with enhanced performance profiles. The inherent rigidity and defined stereochemistry of the this compound moiety can significantly influence the final properties of the polymer. bham.ac.uk
Multi-functional molecules containing spirocyclic structures have emerged as promising monomers for creating high-performance polymers. lu.se These monomers can be designed to retain specific functionalities necessary for polymerization while introducing the rigid spiro core into the polymer chain. lu.se For instance, spiro polycycloacetals have been synthesized using lignin-based feedstocks like vanillin (B372448) and syringaldehyde, along with other co-monomers. rsc.org This approach not only yields polymers with high thermal properties but also opens avenues for creating materials from sustainable, bio-based resources. lu.sersc.org Furthermore, the acetal (B89532) linkages in some of these polymers can be designed to be depolymerizable under specific conditions, which is a significant advantage for chemical recycling. lu.se
The integration of rigid structural elements, such as this compound, into a polymer backbone has a pronounced effect on its thermomechanical properties. bham.ac.uk The spirocyclic unit restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). lu.se A higher Tg translates to improved stiffness and a higher use temperature for the material. lu.se
For example, a series of spiro polycycloacetals derived from lignin-based feedstocks demonstrated high glass transition temperatures ranging from 179°C to 243°C and thermal stability with degradation temperatures (at 5% mass loss) between 343°C and 370°C. rsc.org While polymers containing bis(4-fluorophenyl) sulfone (DFS) were amorphous, those incorporating 4,4′-difluorobenzophenone (DFP) were semi-crystalline, with high melting temperatures between 244°C and 262°C. rsc.org This demonstrates that the choice of co-monomer, in addition to the spiro core, allows for the fine-tuning of the material's properties. rsc.org
Table 1: Thermomechanical Properties of Spiro Polycycloacetals
| Polymer Composition | Glass Transition Temp. (Tg) | 5% Mass Loss Temp. (TGA) | Melting Temp. (Tm) |
| Vanillin-DFP Copolymer | 179 - 243 °C | 343 - 370 °C | 244 - 262 °C |
| Syringaldehyde-DFP Copolymer | 179 - 243 °C | 343 - 370 °C | 244 - 262 °C |
| Vanillin-DFS Copolymer | 179 - 243 °C | 343 - 370 °C | Amorphous |
| Syringaldehyde-DFS Copolymer | 179 - 243 °C | 343 - 370 °C | Amorphous |
This compound as a Structural Element in Optoelectronic Materials
Spiro compounds, including derivatives of this compound, are widely utilized in the field of optoelectronics. researchgate.net Their unique, orthogonally rigid structure and excellent thermal stability make them ideal candidates for materials used in advanced electronic devices. researchgate.net The spiro-carbon atom breaks conjugation between different parts of a molecule, which can be a highly desirable trait for specific applications. researchgate.net
Spiro-based compounds have been extensively studied and applied in organic light-emitting diodes (OLEDs). researchgate.net The archetypal aromatic spiro compound, 9,9′-spriobifluorene (SBF), has been a cornerstone in the development of organic semiconductors. researchgate.net Materials incorporating spiro structures have shown great potential in fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) OLEDs. researchgate.net In perovskite solar cells, spiro-condensed dithienogermoles have been examined as hole-transporting materials, achieving notable photo-current conversion efficiencies. rsc.org Similarly, the well-known molecule Spiro-OMeTAD is widely employed as a hole-transporting material in high-performance perovskite solar cells, although its stability under illumination can be a concern. researchgate.net
The rigid, three-dimensional structure of this compound derivatives has a profound impact on the charge transport and photophysical properties of optoelectronic materials. researchgate.net The spiro atom creates an orthogonal arrangement of molecular units, which can innately separate the pathways for holes and electrons. researchgate.net This structural feature is particularly beneficial in TADF OLEDs, as it helps to minimize the energy splitting between singlet and triplet states (ΔEST), a crucial factor for achieving high efficiency. researchgate.net The rigidity imparted by the spiro center helps to maintain a defined molecular conformation, which can lead to improved photoluminescence efficiency and better solution processability. researchgate.net By preventing the aggregation that often quenches emission in the solid state, spiro-linkages contribute to the development of more efficient and stable optoelectronic devices. researchgate.net
Table 2: Effects of Spiro Rigidity on Optoelectronic Properties
| Property | Influence of Spiro Moiety | Consequence for Device Performance |
| Molecular Structure | Creates a rigid, orthogonal 3D architecture. researchgate.net | Enhances thermal stability and morphological integrity. researchgate.net |
| Charge Separation | Spatially separates hole and electron pathways. researchgate.net | Minimizes singlet-triplet energy splitting (ΔEST) in TADF emitters. researchgate.net |
| Aggregation | Suppresses intermolecular aggregation in the solid state. researchgate.net | Improves photoluminescence efficiency and device stability. researchgate.net |
| Processability | Can improve solubility for solution-based processing. researchgate.net | Facilitates fabrication of large-area and flexible devices. researchgate.net |
This compound in Catalysis and Ligand Design
In the realm of asymmetric catalysis, the design of chiral ligands is paramount for controlling the stereochemical outcome of chemical reactions. umich.edu Spirocyclic scaffolds have proven to be exceptionally promising in this area, offering a rigid and well-defined chiral environment around a metal center. umich.eduwiley.com
A notable example is the development of a C2-symmetric chiral scaffold known as SPIROL, which is based on a spiroketal structure. umich.edu Ligands derived from the SPIROL core have been successfully employed in a wide array of stereoselective, transition-metal-catalyzed transformations. umich.eduumich.edu The defined and rigid spirocyclic backbone of these ligands is crucial for inducing high levels of enantioselectivity in catalytic processes. umich.edu These ligands have demonstrated excellent performance in reactions catalyzed by iridium, palladium, and rhodium, showcasing their versatility and effectiveness. umich.edu For instance, SPIROL-based ligands have achieved high enantiomeric excess (ee) in reactions such as Ir-catalyzed hydroarylation (up to 95% ee), Pd-catalyzed allylic alkylation (up to 97% ee), and intermolecular Pd-catalyzed Heck reactions (up to 95% ee). umich.edu
Table 3: Performance of SPIROL-Based Ligands in Asymmetric Catalysis
| Catalytic Reaction | Metal Catalyst | Achieved Enantioselectivity (ee) |
| Hydroarylation | Iridium (Ir) | up to 95% |
| Allylic Alkylation | Palladium (Pd) | up to 97% |
| Intermolecular Heck Reaction | Palladium (Pd) | up to 95% |
| Hydrogenation of Dehydroalanine | Rhodium (Rh) | up to 93% |
Note: Data from research on the SPIROL C2-symmetric chiral scaffold. umich.edu
Chiral this compound Scaffolds in Asymmetric Catalysis
The development of novel chiral structures is a cornerstone of asymmetric catalysis. This compound frameworks, prized for their conformational rigidity, serve as foundational scaffolds for synthesizing chiral molecules. Research in this area often focuses on the enantioselective or diastereoselective construction of the this compound core itself, which can then be elaborated into more complex structures like ligands or catalysts.
A notable advancement is the asymmetric synthesis of 1-aza-spiro[2.3]hexanes, which possess both axial and point chirality. chemrxiv.org This synthesis is achieved through a point-to-axial chirality transfer mechanism involving the ring opening of bicyclobutane derivatives that contain chiral sulfinamides. chemrxiv.org This method is operationally simple and avoids the need for expensive multi-metal catalysis. chemrxiv.org
Another key area involves the organocatalytic synthesis of highly functionalized spiro[5.5]undecane-1,5,9-triones. In one study, an amino acid-catalyzed, three-component domino reaction was developed to produce these complex spiro structures with exceptional stereocontrol, achieving greater than 99% enantiomeric excess (ee) and diastereomeric excess (de). researchgate.net This highlights the utility of organocatalysis in constructing intricate chiral this compound systems from simple precursors.
Table 1: Examples of Asymmetric Synthesis of Chiral this compound Scaffolds
| This compound Derivative | Synthetic Method | Key Features | Ref. |
|---|---|---|---|
| 1-Aza-spiro[2.3]hexane | Point-to-axial chirality transfer from chiral sulfinamides | Possesses both axial and point chirality; avoids multi-metal catalysts. | chemrxiv.org |
This compound-Derived Ligands for Transition Metal Catalysis
The performance of transition metal catalysts in asymmetric reactions is critically dependent on the structure of the chiral ligands. The rigid this compound backbone is an attractive feature for ligand design, as it can create a well-defined chiral environment around the metal center, thereby enhancing stereoselectivity.
Researchers have successfully designed and synthesized novel chiral bis(isoxazoline) ligands that incorporate a spiro[5.5]undecane skeleton, referred to as [5.5]-SPRIX ligands. These ligands have demonstrated effective coordinating ability with copper(II). nih.gov The resulting copper complexes have been applied as catalysts in the asymmetric conjugate addition of diethylzinc (B1219324) to 2-cyclohexenone. nih.gov
In a specific application, the complex formed from the [5.5]-SPRIX ligand and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzed the reaction to produce (S)-3-ethyl-cyclohexanone. The reaction proceeded with high yield and moderate enantioselectivity, demonstrating the potential of this compound-based ligands in carbon-carbon bond-forming reactions. nih.gov
Table 2: Performance of a this compound-Derived Ligand in Asymmetric Catalysis
| Reaction | Ligand | Catalyst | Yield | Enantiomeric Excess (ee) | Ref. |
|---|
Other Specialty Chemical Applications (e.g., fragrances, agrochemicals)
Beyond catalysis, this compound derivatives have found applications in other niche areas of the chemical industry, owing to their unique structural and biological properties.
In the fragrance industry, certain dioxaspiro[5.5]undecanes are valued for their distinct odiferous qualities. For instance, 2-methyl-1,5-dioxaspiro[5.5]undecane is recognized as a fragrance ingredient. nih.gov Similarly, 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane, derived from the reaction of cyclohexanone (B45756) and neopentyl glycol, is noted for its useful perfumery properties and can be produced economically from readily available materials. google.com
In the field of agrochemicals, a this compound derivative serves as a critical component of an insect pheromone. The compound 1,7-dioxaspiro[5.5]undecane is a key attractant component of the female olive fly (Bactrocera oleae) sex pheromone. epa.govmdpi.com This compound is used in "attract and kill" pest control strategies and is registered for use in agricultural products to manage olive fly populations, offering an environmentally conscious alternative to broad-spectrum insecticides. epa.govmdpi.com
Table 3: Specialty Chemical Applications of this compound Derivatives
| Compound Name | Class | Application | Function | Ref. |
|---|---|---|---|---|
| 2-Methyl-1,5-dioxaspiro[5.5]undecane | Fragrance Ingredient | Perfumery | Odorant | nih.gov |
| 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane | Fragrance Ingredient | Perfumery | Odorant | google.com |
Future Research Directions and Unexplored Avenues in Spirohexane Chemistry
Development of Sustainable Synthetic Methodologies for Spirohexane
The synthesis of spirocyclic scaffolds, particularly those containing strained rings like spiro[2.3]hexane, has traditionally presented considerable challenges, often relying on transition metal catalysts or harsh thermal conditions. rsc.org A primary future direction is the development of green, sustainable, and efficient synthetic routes that minimize hazardous waste and improve energy efficiency.
Recent advancements have demonstrated the viability of such approaches. A notable example is the photoinduced, additive-free synthesis of functionalized spiro[2.3]hexane. researchgate.netrsc.org This method utilizes visible-light irradiation to construct the spirocyclic scaffold from readily available alkenes, avoiding harmful and toxic reagents. rsc.orgrsc.org The reaction proceeds under mild conditions, shows good functional-group tolerance, and is scalable, highlighting its potential for broader application. rsc.org Mechanistic studies suggest that the crucial C–C bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org
Further research is focused on expanding the portfolio of green methodologies. This includes leveraging water as a solvent, which has been shown to dramatically increase reaction efficiency in some cyclopropanation reactions, and exploring mechanochemistry and electrosynthesis to reduce solvent use and energy consumption. researchgate.netresearchgate.net
| Methodology | Key Features | Advantages | Relevant Compound Type | Reference |
|---|---|---|---|---|
| Visible-Light Photoinduction | Catalyst- and additive-free; uses visible light energy source. | Mild conditions, operational simplicity, good functional group tolerance, scalability. | Functionalized Spiro[2.3]hexane | rsc.orgrsc.org |
| On-Water Synthesis | Utilizes water as the sole solvent. | Environmentally friendly, dramatically increased efficiency, high yield. | Functionalized Cyclopropanes | researchgate.net |
| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Faster reaction times, often higher yields, reduced solvent use. | General Spiro Compounds | researchgate.net |
| Electrosynthesis (eSpiro) | Anodic oxidation of malonic acids. | Metal- and mercury-free, scalable, high yields. | Spiroketals | researchgate.net |
Exploration of Novel Reactivity Patterns for this compound
Due to the significant ring strain inherent in its structure, this compound and its derivatives are primed for unique chemical transformations that are not accessible to more conventional cyclic or acyclic molecules. nih.gov Future research will focus on harnessing this strain energy to drive novel reactions.
The reactivity of heteroatom-containing spirohexanes, such as 1-oxaspiro[2.3]hexanes, has been a key area of investigation and offers insight into the potential reactivity of the parent hydrocarbon. nih.gov These compounds exhibit two primary modes of reactivity:
Lewis Acid-Promoted Rearrangement : This pathway involves a ring-expansion driven by the release of strain energy. The presence of a Lewis acid facilitates the cleavage of a C-O bond, leading to the formation of a stabilized carbocation and subsequent rearrangement to yield cyclopentanone products. nih.gov
Nucleophilic Ring-Opening : This reaction follows a typical SN2 mechanism where a nucleophile attacks one of the electrophilic carbons of the epoxide. libretexts.orglibretexts.org Due to the significant ring strain, this cleavage occurs under much milder conditions than with other cyclic ethers. libretexts.orgopenstax.org In asymmetric epoxides, the site of attack (least vs. most substituted carbon) can be controlled by the reaction conditions (basic vs. acidic), allowing for regioselective synthesis. libretexts.orgopenstax.org
The thermolysis of related strained compounds like spiropentane, which leads to ring expansion and fragmentation products, suggests that this compound could undergo similar thermal rearrangements. wikipedia.org Exploring these pathways, as well as the reactions of functionalized derivatives like spiro[2.3]hexan-4-ol and spiro[2.3]hexane-5-carbonyl chloride, represents a significant avenue for future discovery. cymitquimica.comamanote.com
| Derivative | Reaction Type | Conditions | Primary Product(s) | Key Feature | Reference |
|---|---|---|---|---|---|
| 1-Oxaspiro[2.3]hexane | Rearrangement | Lewis Acid | Cyclopentanones | Strain-release driven ring expansion. | nih.gov |
| 1-Oxaspiro[2.3]hexane | Ring-Opening | Basic Nucleophile (e.g., OH⁻, RO⁻) | trans-1,2-disubstituted Cyclobutanes | SN2 attack at the less hindered carbon. | nih.govopenstax.org |
| 1-Oxaspiro[2.3]hexane | Ring-Opening | Acidic Nucleophile (e.g., HBr) | trans-Halohydrins | Hybrid SN1/SN2 mechanism; attack at the more substituted carbon if tertiary. | libretexts.orgopenstax.org |
| Spiro[2.3]hexan-4-ol | Oxidation/Dehydration | Typical alcohol reaction conditions | Ketones/Alkenes | Serves as a building block for further synthesis. | cymitquimica.com |
Advanced Spectroscopic Probes for In-Situ Studies of this compound Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and discovering new reactivity. A significant frontier in this area is the use of advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. nih.gov Applying these methods to this compound chemistry will allow researchers to observe transient intermediates and gain detailed mechanistic insights that are often missed by traditional ex-situ analysis. researchgate.net
In-Situ NMR Spectroscopy : Benchtop NMR spectrometers can be placed directly in a laboratory fume hood to monitor reaction progress online. magritek.com For this compound synthesis or rearrangement, reactants can be pumped from the reactor through the spectrometer, allowing for the real-time tracking of substrate consumption and product formation. magritek.com This technique is non-invasive and quantitative, providing rich data on reaction kinetics. nih.gov The development of single-scan 2D NMR methods further enhances the ability to monitor complex reaction mixtures under flow conditions. rsc.org
Raman Spectroscopy : This technique provides detailed "fingerprint" information about the vibrational modes of molecules, making it an excellent tool for tracking structural changes during a reaction. nih.govphysicsopenlab.org For this compound chemistry, Raman spectroscopy could be used to monitor the disappearance of vibrational modes associated with strained rings during ring-opening reactions or to observe the formation of new bonds. nih.gov Its compatibility with various sample forms and insensitivity to many common solvents make it highly versatile for in-situ studies. nih.gov
Expansion of this compound Derivatives for Next-Generation Materials
The rigid, three-dimensional structure of the this compound scaffold makes it a highly attractive building block for the creation of next-generation materials with unique properties. rsc.org The incorporation of spiro-junctions into polymer backbones can lead to materials with enhanced thermal stability, altered solubility, and novel optical or electronic properties. springernature.com
Future research will focus on the synthesis and characterization of polymers and materials derived from this compound. Photoresponsive spiro-polymers, for example, can alter their optical properties in response to light, making them suitable for applications as smart surfaces, optical sensors, or in information storage. springernature.com The unique architecture of spiro compounds is also being explored in the design of materials for organic electronics and nanotechnology. The development of synthetic methods that allow for precise control over the molecular and supramolecular structure of these polymers, such as topochemical polymerization, will be key to tailoring their properties for specific applications. rsc.org
Theoretical Predictions Guiding Experimental Design in this compound Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, offering powerful predictive capabilities for understanding molecular properties and guiding experimental design. spirochem.commdpi.com In the context of this compound chemistry, theoretical predictions can accelerate discovery by identifying promising synthetic targets and reaction pathways before they are attempted in the lab.
Computational studies can be used to:
Predict Reactivity and Stability : DFT calculations can determine the relative energies of reactants, transition states, and products, allowing chemists to predict the feasibility and selectivity of a proposed reaction. mdpi.com For instance, computational analysis of spiro[2.3]hex-1-ene, a cyclopropene derivative, suggested that reducing steric hindrance could dramatically accelerate its cycloaddition reactions, a prediction that was subsequently confirmed experimentally. acs.org
Elucidate Reaction Mechanisms : By mapping the potential energy surface of a reaction, computational models can identify intermediates and transition structures, providing a detailed picture of the reaction mechanism. mdpi.com
Calculate Molecular Properties : Theoretical methods can accurately predict electronic properties (e.g., HOMO-LUMO gaps), optical properties (e.g., optical rotation), and spectroscopic signatures (e.g., vibrational frequencies), which are crucial for characterizing new molecules and materials. researchgate.netnih.gov
| Application Area | Computational Method | Predicted Parameter | Impact on Experimental Design | Reference |
|---|---|---|---|---|
| Reaction Kinetics | DFT | Steric Hindrance, Activation Energy | Guided the design of a more reactive cyclopropene for faster photoclick chemistry. | acs.org |
| Reaction Selectivity | DFT | Transition State Energies | Predicts the most likely product isomer in rearrangement or addition reactions. | mdpi.com |
| Materials Science | TD-DFT | Electronic/Optical Properties (e.g., absorption wavelengths) | Informs the design of spiro-based materials with desired photophysical characteristics. | nih.gov |
| Spectroscopy | DFT | Vibrational Frequencies, NMR Chemical Shifts | Aids in the structural confirmation of newly synthesized this compound derivatives. | researchgate.net |
Opportunities in High-Throughput Synthesis and Screening of this compound Analogues
The discovery of new drugs and materials often requires the synthesis and testing of large, diverse libraries of compounds. High-throughput experimentation (HTE) and automated synthesis platforms are transforming this process by enabling the rapid generation and screening of thousands of molecules. researchgate.net Applying these technologies to this compound chemistry will unlock the potential to quickly explore its chemical space.
Automated flow synthesis provides a modular and scalable method for producing libraries of spirocyclic compounds. researchgate.net These systems can perform reactions, work-ups, and purifications in a continuous, automated fashion, significantly accelerating the design-make-test-analyze cycle. By creating libraries of this compound analogues with diverse functional groups, researchers can rapidly screen for biological activity or desirable material properties. This approach is particularly valuable in medicinal chemistry, where the sp3-rich, rigid scaffold of this compound is considered a promising motif for developing new therapeutic agents. chemrxiv.orgresearchgate.net The ability to perform thousands of experiments on a nanomole scale conserves precious starting materials while quickly identifying optimal reaction conditions for scale-up. researchgate.net
Q & A
Q. How can researchers ensure transparency in reporting this compound’s toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
